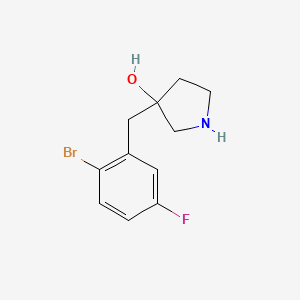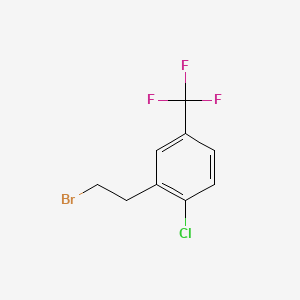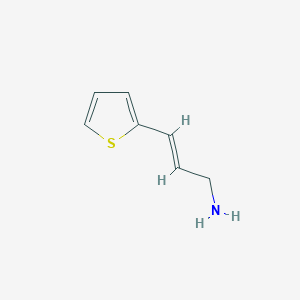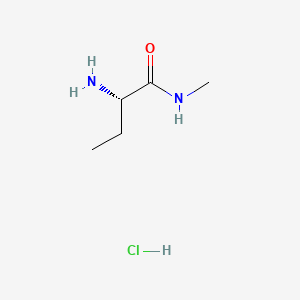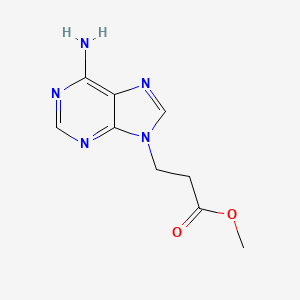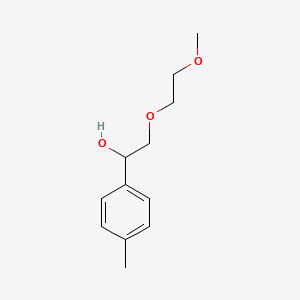![molecular formula C13H22N4O2S B13551691 Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13551691.png)
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a thiadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the thiadiazole group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness
Tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate is unique due to the presence of the thiadiazole moiety, which can impart specific chemical and biological properties. This makes it distinct from other piperidine derivatives and potentially useful for specialized applications.
Propriétés
Formule moléculaire |
C13H22N4O2S |
|---|---|
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
tert-butyl 4-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2S/c1-13(2,3)19-12(18)17-6-4-9(5-7-17)11-16-15-10(8-14)20-11/h9H,4-8,14H2,1-3H3 |
Clé InChI |
ZLIRWYRUHFBXTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(S2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


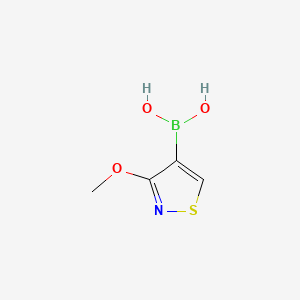
![3,5-bis(trifluoromethyl)-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazol-1-one](/img/structure/B13551614.png)
![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
![tert-butyl N-[(2R,3S)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13551622.png)


